molecular formula C14H7ClO2 B14008925 9,10-Phenanthrenedione, 2-chloro- CAS No. 56961-98-9

9,10-Phenanthrenedione, 2-chloro-

Cat. No.: B14008925
CAS No.: 56961-98-9
M. Wt: 242.65 g/mol
InChI Key: VDSBRSKMXYUDTA-UHFFFAOYSA-N
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Description

9,10-Phenanthrenedione, 2-chloro- is a derivative of phenanthrenequinone, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a chlorine atom at the 2-position of the phenanthrenequinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Phenanthrenedione, 2-chloro- typically involves the chlorination of 9,10-phenanthrenequinone. One common method is the reaction of 9,10-phenanthrenequinone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 2-position.

Industrial Production Methods

Industrial production of 9,10-Phenanthrenedione, 2-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

9,10-Phenanthrenedione, 2-chloro- undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

9,10-Phenanthrenedione, 2-chloro- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Phenanthrenedione, 2-chloro- involves its interaction with various molecular targets. The compound can undergo redox reactions, which can generate reactive oxygen species (ROS) that can damage cellular components. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Phenanthrenequinone: The parent compound without the chlorine substitution.

    2-Methyl-9,10-phenanthrenedione: A similar compound with a methyl group instead of chlorine.

    2-Bromo-9,10-phenanthrenedione: A bromine-substituted derivative.

Uniqueness

9,10-Phenanthrenedione, 2-chloro- is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chlorophenanthrene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBRSKMXYUDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295501
Record name 9,10-Phenanthrenedione, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-98-9
Record name 9, 2-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Phenanthrenedione, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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